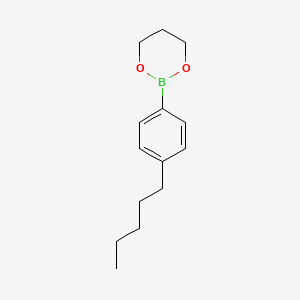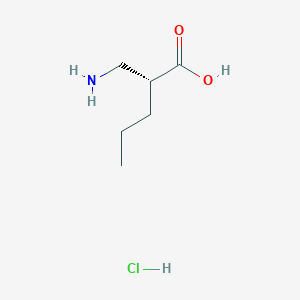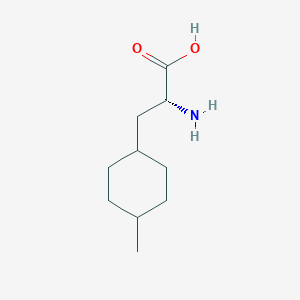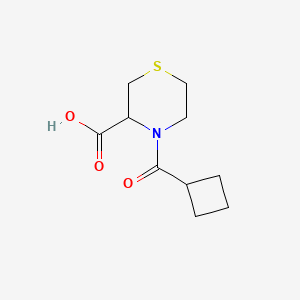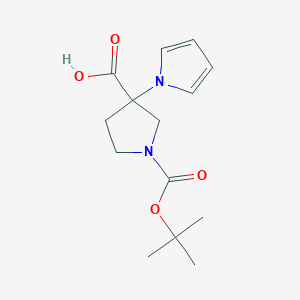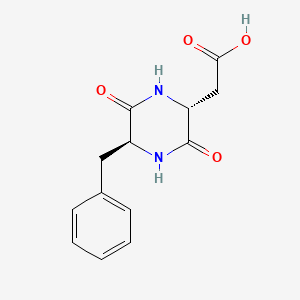![molecular formula C10H8ClN3 B15221553 5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
5-Chloro-[2,4'-bipyridin]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-[2,4’-bipyridin]-3-amine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position and an amine group at the 3rd position on the bipyridine ring. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-[2,4’-bipyridin]-3-amine typically involves the chlorination of a bipyridine precursor followed by amination. One common method includes the reaction of 5-chloro-2,4’-bipyridine with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-Chloro-[2,4’-bipyridin]-3-amine may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 5-Chloro-[2,4’-bipyridin]-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel complexes are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine oligomers.
科学研究应用
5-Chloro-[2,4’-bipyridin]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the synthesis of advanced materials, such as conductive polymers and electrochromic devices.
作用机制
The mechanism of action of 5-Chloro-[2,4’-bipyridin]-3-amine involves its interaction with specific molecular targets, such as metal ions or enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical processes. The exact pathways and molecular targets depend on the specific application and the nature of the complex formed.
相似化合物的比较
4,4’-Bipyridine: Lacks the chlorine and amine substituents but is widely used as a ligand in coordination chemistry.
2,2’-Bipyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
3,3’-Bipyridine: Another isomer with unique properties and uses in various fields.
Uniqueness: 5-Chloro-[2,4’-bipyridin]-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in forming stable metal complexes and in applications requiring specific reactivity and selectivity.
属性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
5-chloro-2-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h1-6H,12H2 |
InChI 键 |
NVPVTBCUVSNVRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)

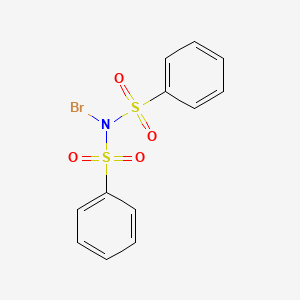
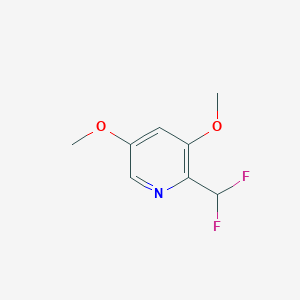
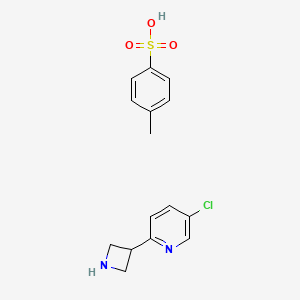
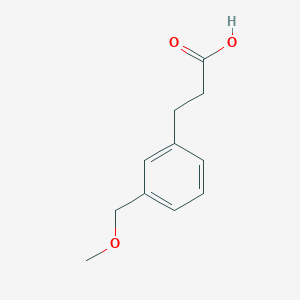

![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
